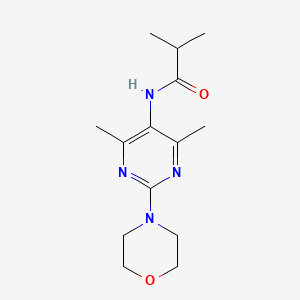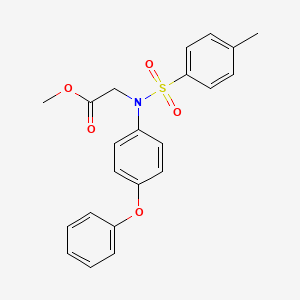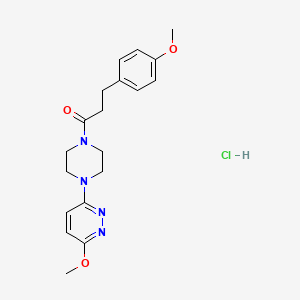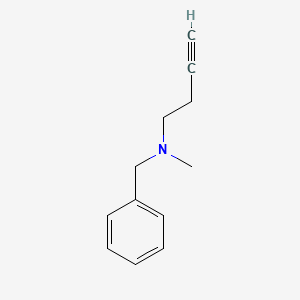
2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride is a useful research compound. Its molecular formula is C5H9ClFNO2 and its molecular weight is 169.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- "2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride" has been utilized in the synthesis of a new class of heteroatom-activated beta-lactam antibiotics. These compounds showed significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
Antibacterial Applications
- A study designed novel N-1 substituents of naphthyridones and quinolones, where one compound demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Antimitotic Properties
- The structure of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core was investigated, revealing different substituents' effects on the lactam positions (Twamley, O’Boyle & Meegan, 2020).
In Vitro Antimicrobial Activity
- Schiff’s bases, azetidinones, and thiazolidinones derived from "this compound" were synthesized and evaluated for their in vitro antimicrobial activity, with several compounds exhibiting excellent to good antibacterial activity (Mistry, Desai & Desai, 2016).
Nicotinic Acetylcholine Receptor Binding
- The fluoro derivative of A-85380, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, was synthesized and labeled for PET imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).
Ion Uptake and Release in Plants
- Azetidine 2-carboxylic acid, an analog of proline, was used to study the relationship between protein synthesis and ion transport in barley roots, suggesting an impact on the release of ions to the xylem (Pitman et al., 1977).
Synthesis of Novel Bioactive Compounds
- Novel bioactive compounds derived from "this compound" showed excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Pharmacological Evaluation
- Azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole were synthesized and evaluated for various pharmacological activities including antiinflammatory, analgesic, and CNS depressant activities (Gurupadayya et al., 2008).
Antibacterial Agents
- The synthesis and properties of stereochemically pure azetidinylquinolones were explored, showing the critical role of chirality on potency and in vivo efficacy (Frigola et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-2-fluoroacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-4(5(8)9)3-1-7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGORBPHGMXCHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)


![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)


![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)
![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)




